An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure
An In-depth Technical Guide to H-Phe(4-I)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a synthetic amino acid derivative of significant interest in biochemical research and pharmaceutical development. Its unique structural and chemical properties, conferred by the presence of an iodine atom on the phenyl ring, make it a versatile tool for protein engineering, peptide synthesis, and the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of H-Phe(4-I)-OH.
Chemical Structure and Properties
4-Iodo-L-phenylalanine is an analogue of the essential amino acid L-phenylalanine, where a hydrogen atom at the para position of the phenyl ring is substituted with an iodine atom. This substitution significantly influences the molecule's physicochemical properties.
Chemical Structure:
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IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid[1]
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Synonyms: H-Phe(4-I)-OH, 4-Iodo-L-phenylalanine, p-Iodo-L-phenylalanine[1][2]
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Molecular Weight: 291.09 g/mol
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SMILES: N--INVALID-LINK--C(O)=O
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InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[1]
The structure of H-Phe(4-I)-OH is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a 4-iodobenzyl side chain.
Physicochemical Properties
The introduction of the bulky and electronegative iodine atom impacts the molecule's polarity, lipophilicity, and potential for intermolecular interactions.
| Property | Value | Reference |
| Appearance | White to off-white powder | [2] |
| Melting Point | ~240 °C (decomposes) | [2][3] |
| Boiling Point | 366.8±32.0 °C (Predicted) | [4] |
| pKa (Predicted) | 2.19±0.10 | [4] |
| Optical Rotation | [α]D²⁰ = -6.5 ± 2º (c=2 in 80% AcOH) | [2][3] |
| Solubility | Partly miscible with water. | [3] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of H-Phe(4-I)-OH.
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¹H NMR, ¹³C NMR, and IR spectra for 4-Iodo-L-phenylalanine are available in the supporting information of published literature, providing a reference for structural confirmation.
Experimental Protocols
Synthesis of H-Phe(4-I)-OH
A common method for the synthesis of 4-Iodo-L-phenylalanine is through the direct iodination of L-phenylalanine. The following protocol is adapted from a procedure where 4-Iodo-L-phenylalanine is an intermediate in the synthesis of 4-azido-L-phenylalanine.[5]
Materials:
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L-phenylalanine
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Iodine (I₂)
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Iodic acid (HIO₃) or a source like sodium iodate (B108269) (NaIO₃)
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Sulfuric acid (H₂SO₄)
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Acetic acid (AcOH)
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Ethanol (EtOH)
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Water (H₂O)
Procedure:
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Reaction Setup: In a reaction vessel, dissolve L-phenylalanine in a mixture of acetic acid and sulfuric acid.
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Iodination: Add iodine and an oxidizing agent like iodic acid (or sodium iodate) to the solution. The reaction mixture is then heated. The progress of the iodination can be monitored by observing the consumption of iodine.
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Workup: After the reaction is complete, the mixture is cooled. The product can be precipitated by adjusting the pH of the solution.
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Isolation: The crude 4-Iodo-L-phenylalanine is collected by filtration.
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Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure H-Phe(4-I)-OH.[5]
Purification
High-performance liquid chromatography (HPLC) is a robust method for the purification of H-Phe(4-I)-OH to a high degree of purity.
Method: Preparative Reversed-Phase HPLC (RP-HPLC)[6]
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Column: ODS (Octadecylsilane) column.
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Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA). For example, a linear gradient of 0-35% (v/v) acetonitrile/water containing 0.1% TFA over 30 minutes.[6]
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Detection: UV detection at a wavelength of 220 nm is suitable for monitoring the peptide bonds, and at 254 nm for the aromatic ring.
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Elution: 4-Iodo-L-phenylalanine typically elutes at a specific retention time under these conditions (e.g., around 27 minutes in the cited example).[6]
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Post-Purification: The collected fractions containing the pure product are then lyophilized to obtain the final solid product.[6]
Biological Activity and Signaling Pathways
H-Phe(4-I)-OH serves as a valuable tool in biological research, primarily due to its ability to be incorporated into proteins and its utility in targeted drug delivery.
Uptake via L-type Amino Acid Transporter 1 (LAT1)
A key aspect of the biological activity of 4-Iodo-L-phenylalanine is its recognition and transport by the L-type Amino Acid Transporter 1 (LAT1). LAT1 is an amino acid transporter that is often overexpressed in various cancer cells to meet their high demand for essential amino acids for growth and proliferation.
Caption: Uptake of H-Phe(4-I)-OH via the LAT1 transporter and its downstream effects.
This preferential uptake into cancer cells makes radioiodinated derivatives of 4-iodophenylalanine promising candidates for tumor imaging and targeted radionuclide therapy.
Inhibition of Protein Synthesis
Some studies have indicated that 4-Iodo-L-phenylalanine can act as an inhibitor of protein synthesis in cancer cells. This inhibitory effect is thought to occur through its incorporation into growing polypeptide chains, leading to dysfunctional proteins, or by interfering with the translational machinery.
Caption: Proposed mechanism of protein synthesis inhibition by H-Phe(4-I)-OH.
Applications in Research and Drug Development
The unique properties of H-Phe(4-I)-OH have led to its use in several key areas of research:
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Protein Engineering and Structural Biology: The incorporation of this unnatural amino acid into proteins allows for site-specific introduction of a heavy atom (iodine). This is particularly useful for X-ray crystallography to solve the phase problem via single-wavelength anomalous dispersion (SAD) phasing.
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Peptide Synthesis: The iodine atom serves as a versatile chemical handle for further modifications of peptides through cross-coupling reactions like Suzuki and Heck couplings. This enables the synthesis of complex peptide conjugates with novel functionalities.
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Drug Discovery: As a phenylalanine analogue, it can be used to probe the binding sites of enzymes and receptors. Its radioiodinated forms are being investigated as agents for cancer diagnosis and therapy, leveraging the high expression of LAT1 in tumors.
Conclusion
H-Phe(4-I)-OH is a valuable synthetic amino acid with a unique combination of chemical and biological properties. Its utility in protein structure determination, peptide modification, and as a targeting moiety for cancer cells underscores its importance in modern chemical biology and drug discovery. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their work. Further research into its biological mechanisms and applications is likely to uncover new opportunities for therapeutic intervention and a deeper understanding of biological systems.
References
- 1. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
